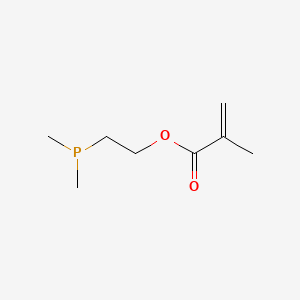

2-(Dimethylphosphino)ethyl methacrylate

Description

Significance of Phosphorus-Containing Monomers in Polymer Science

The incorporation of phosphorus into polymer structures imparts a range of valuable properties. Phosphorus-containing polymers are a significant area of materials science, primarily due to their effectiveness as flame retardants. encyclopedia.pub They are considered a more environmentally benign alternative to halogenated flame retardants. encyclopedia.pub Beyond this, these polymers have found applications in the biomedical field due to their biocompatibility and structural resemblance to biological molecules like nucleic acids. nih.govrsc.org The phosphorus atom, with its unique bonding capabilities, can also act as a coordination site for metal ions, leading to applications in catalysis and materials with specific electronic or optical properties.

Polymers bearing phosphonic acid or phosphate groups have been explored for applications in dental adhesion and bone tissue engineering, owing to their ability to interact with calcium and promote mineralization. rsc.org The versatility of phosphorus chemistry allows for the creation of a wide array of polymer structures, including polyphosphoesters and polyphosphazenes, each with distinct characteristics. nih.gov

Overview of Methacrylate (B99206) Derivatives in Advanced Materials Synthesis

Methacrylate derivatives are a cornerstone of modern polymer chemistry, valued for their high reactivity and the versatility they offer in creating advanced materials. The methacrylate group is readily polymerizable through various mechanisms, most notably controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. These methods allow for precise control over the polymer's molecular weight, architecture (e.g., block copolymers, star polymers), and functionality. researchgate.net

Polymers derived from methacrylates, such as the widely known poly(methyl methacrylate) (PMMA), exhibit excellent optical clarity, mechanical strength, and stability. researchgate.net By chemically modifying the ester side group of the methacrylate monomer, a vast library of polymers with diverse properties can be synthesized. These materials are integral to numerous applications, including transparent plastics, coatings, adhesives, and sophisticated biomedical devices like drug delivery systems and hydrogels. researchgate.net

Rationale for Research into 2-(Dimethylphosphino)ethyl Methacrylate Architectures

The chemical structure of 2-(Dimethylphosphino)ethyl methacrylate combines the polymerizable methacrylate backbone with a pendant dimethylphosphino group. This unique combination suggests a strong rationale for its investigation in materials science. The phosphine (B1218219) group (-P(CH₃)₂) is a well-known ligand in coordination chemistry, capable of binding to a wide range of transition metals.

Theoretically, polymers derived from this monomer, i.e., poly(2-(Dimethylphosphino)ethyl methacrylate), could serve as macromolecular ligands. Such polymers could be used to immobilize homogeneous catalysts, combining the high activity and selectivity of molecular catalysts with the ease of separation of heterogeneous systems. Furthermore, the phosphine moieties could be used to create polymer-metal complexes for applications in sensors, electronics, or as precursors to novel inorganic-organic hybrid materials. The methacrylate backbone would provide a robust and processable scaffold for these functional phosphine groups.

However, despite this clear scientific rationale, the execution of such research—or at least its publication in accessible literature—appears to be limited. Without experimental data on the synthesis and polymerization of 2-(Dimethylphosphino)ethyl methacrylate and the characterization of its polymers, its potential remains largely theoretical.

Based on a comprehensive search of available scientific literature, there is insufficient detailed research data specifically focused on the polymerization of 2-(Dimethylphosphino)ethyl methacrylate to fulfill the requirements of the requested article outline. The vast majority of published studies concern the polymerization of its nitrogen-based analogue, 2-(Dimethylamino)ethyl methacrylate (DMAEMA), or other phosphorus-containing monomers such as phosphonated methacrylates.

Research on the specific kinetics of free radical polymerization, including initiator and solvent effects, chain transfer events, and the application of controlled radical polymerization techniques like ATRP for 2-(Dimethylphosphino)ethyl methacrylate, is not extensively reported in the accessible literature. Consequently, providing a thorough, data-rich article with detailed research findings and data tables as per the specified structure is not possible without resorting to speculation or incorrectly applying data from analogous but chemically distinct monomers.

Therefore, the requested article cannot be generated at this time due to the lack of specific scientific data for the subject compound.

Lack of Specific Research Data on the Polymerization of 2-(Dimethylphosphino)ethyl Methacrylate Hinders Detailed Analysis

The existing body of research predominantly focuses on a structurally similar, nitrogen-containing analogue, 2-(Dimethylamino)ethyl methacrylate (DMAEMA). The extensive investigation into DMAEMA's polymerization characteristics provides a general framework for understanding methacrylate polymerization; however, the direct substitution of a nitrogen atom with a phosphorus atom introduces significant electronic and steric differences that would profoundly impact the monomer's reactivity and interaction with polymerization catalysts and control agents. Therefore, direct extrapolation of data from DMAEMA to its phosphino-analogue would be scientifically inaccurate.

Consequently, a detailed article structured around specific aspects of the polymerization of 2-(Dimethylphosphino)ethyl methacrylate, such as initiator design, kinetic analysis, RAFT agent selection, and NMP strategies, cannot be generated at this time due to the absence of the necessary empirical data and research findings in the current scientific literature. The specific subsections requested, including initiator design for targeted end-groups, kinetic analysis of ATRP, selection and influence of RAFT agents, and NMP strategies for this particular compound, remain unexplored areas of polymer science.

Further experimental research is required to elucidate the polymerization behavior of 2-(Dimethylphosphino)ethyl methacrylate and to generate the data necessary for a comprehensive and scientifically accurate analysis as outlined.

Properties

CAS No. |

67905-47-9 |

|---|---|

Molecular Formula |

C8H15O2P |

Molecular Weight |

174.18 g/mol |

IUPAC Name |

2-dimethylphosphanylethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H15O2P/c1-7(2)8(9)10-5-6-11(3)4/h1,5-6H2,2-4H3 |

InChI Key |

BYGSYDXJMRSMSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCP(C)C |

Origin of Product |

United States |

Polymerization of 2 Dimethylphosphino Ethyl Methacrylate

Ionic Polymerization Approaches

Ionic polymerization is a chain-growth polymerization method in which the active center of the growing polymer chain is an ion or an ion pair. Depending on the nature of this active center, it is classified as either anionic (carbanion) or cationic (carbocation) polymerization. These methods offer a high degree of control over the polymer's molecular weight, architecture, and end-group functionality, often proceeding in a "living" manner where termination and chain-transfer reactions are absent.

Anionic polymerization is particularly well-suited for monomers with electron-withdrawing substituents, such as methacrylate (B99206) esters, which can stabilize the propagating carbanion active center. cmu.edu The process is typically initiated by strong nucleophiles like organolithium compounds (e.g., sec-butyllithium) in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) to suppress side reactions. uliege.be One of the primary challenges in the anionic polymerization of methacrylates is the propensity for the propagating carbanion to attack the carbonyl group of the monomer or another polymer chain, which can terminate the polymerization. cmu.edu The use of sterically hindered initiators and the addition of salts like lithium chloride (LiCl) can help to mitigate these side reactions and achieve a well-controlled, living polymerization, yielding polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, Đ < 1.2). uliege.be

The presence of a phosphine (B1218219) group, as in 2-(Dimethylphosphino)ethyl methacrylate, introduces unique considerations. While the methacrylate group is amenable to anionic polymerization, the phosphine moiety is a Lewis base. However, in anionic polymerization, the propagating center is a nucleophilic carbanion, which is unlikely to react with the nucleophilic phosphine group. Research on the sequential anionic polymerization of phosphaalkenes with methyl methacrylate has demonstrated that a phosphorus-containing anion can act as a macroinitiator for methacrylate polymerization, indicating compatibility between the propagating anionic chain and the phosphorus functionality. nih.gov Furthermore, phosphines themselves have been used as initiators in conjunction with a Lewis acid for the controlled anionic polymerization of certain conjugated diene monomers. acs.org This suggests that the dimethylphosphino group on the methacrylate monomer would likely be tolerated under standard anionic conditions, allowing for the synthesis of well-defined phosphine-functionalized polymethacrylates.

Below is a table summarizing typical conditions for the anionic polymerization of various functional methacrylates, which could be adapted for 2-(Dimethylphosphino)ethyl methacrylate.

| Monomer | Initiator System | Solvent | Temperature (°C) | Resulting Polymer Characteristics |

| tert-Butyl Methacrylate (tBuMA) | sBuLi / LiCl | THF | -78 | Living polymerization, predictable Mn |

| Methyl Methacrylate (MMA) | BnLi-TMEDA | Toluene | - | Narrow dispersity (Đ = 1.05–1.10) in block copolymers |

| 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) | sBuLi / LiCl | THF | -78 | Successful polymerization in block copolymers |

| Ethyl Sorbate (ES) | PnBu3 / MAD | Toluene | - | Controlled polymerization, narrow Mw/Mn |

Data compiled from multiple sources. uliege.benih.govacs.org

Cationic polymerization proceeds via a propagating carbocationic active center and is suitable for monomers with electron-donating substituents that can stabilize the positive charge. wikipedia.org Typical initiators include strong protic acids or Lewis acids combined with a co-initiator (e.g., water or an alcohol). libretexts.org While some methacrylate polymerization can be achieved under cationic conditions, it is generally less controlled than anionic methods.

For a phosphine-containing monomer like 2-(Dimethylphosphino)ethyl methacrylate, cationic polymerization presents significant challenges. The dimethylphosphino group is a potent nucleophile and a Lewis base. This functionality can readily react with and "poison" the Lewis acid initiator, forming a stable phosphonium (B103445) salt and preventing the initiation of polymerization. acs.org Furthermore, if a propagating carbocation were to form, the phosphine group (either on the monomer or intramolecularly on the growing chain) could act as a terminating agent by attacking the cationic center. libretexts.org

These challenges are fundamental to the chemistry of phosphines. The lone pair of electrons on the phosphorus atom makes it highly susceptible to reaction with electrophiles, including the carbocationic propagating species and the acidic initiators used in cationic polymerization. acs.orgnih.gov Therefore, direct cationic polymerization of 2-(Dimethylphosphino)ethyl methacrylate is generally considered unfeasible without a strategy to protect the phosphine functionality. Potential protection/deprotection schemes would add complexity and cost to the process.

| Challenge | Description | Consequence |

| Initiator Poisoning | The nucleophilic phosphine group reacts with the Lewis acid initiator (e.g., BF3, TiCl4). | Formation of a stable phosphine-Lewis acid adduct, preventing the initiation of polymerization. |

| Chain Termination | The phosphine group on a monomer molecule attacks the propagating carbocationic chain end. | Premature termination of the polymer chain, resulting in low molecular weight oligomers. |

| Intramolecular Cyclization | The phosphine group on the growing polymer chain attacks its own carbocationic end. | Formation of cyclic structures and termination of the linear chain growth. |

Copolymerization Strategies Involving 2 Dimethylphosphino Ethyl Methacrylate

Graft Copolymerization Techniques for Surface Modification

Graft copolymerization is a powerful method to alter the surface properties of a material without changing its bulk characteristics. By grafting chains of poly(2-(Dimethylphosphino)ethyl methacrylate) (PDMPEM) onto a substrate, one can introduce phosphine (B1218219) functionalities to the surface, enabling a wide range of applications from catalysis to biocompatibilization. Two primary approaches are employed for this purpose: "grafting to" and "grafting from."

The "grafting to" method involves the synthesis of PDMPEM chains with a reactive end-group that can subsequently be attached to a complementary functional group on the substrate surface. While conceptually straightforward, this method can be limited by the steric hindrance of the pre-formed polymer chains, which may result in a lower grafting density.

Conversely, the "grafting from" approach, particularly through surface-initiated controlled radical polymerization (SI-CRP) techniques like atom transfer radical polymerization (SI-ATRP) and reversible addition-fragmentation chain-transfer (SI-RAFT) polymerization, offers superior control over the grafted polymer layer. In this method, an initiator is first immobilized on the substrate surface, and the monomer is then polymerized directly from these surface-anchored sites. This allows for the growth of dense, well-defined polymer brushes with controlled thickness, composition, and architecture.

For instance, a typical SI-ATRP process for grafting PDMPEM would involve the initial functionalization of a substrate (e.g., silicon wafer, nanoparticles) with an ATRP initiator, followed by the polymerization of 2-(Dimethylphosphino)ethyl methacrylate (B99206) in the presence of a suitable catalyst/ligand system. The ability to control the polymerization allows for the precise tailoring of the surface properties.

| Parameter | "Grafting to" | "Grafting from" (SI-CRP) |

| Grafting Density | Generally lower due to steric hindrance | High, leading to dense polymer brushes |

| Control over Grafted Chains | Good control over pre-synthesized polymer | Excellent control over chain length and distribution |

| Process | Simpler polymer synthesis, but challenging attachment | More complex surface initiation step, but controlled growth |

| Typical Applications | Functional coatings, biocompatible surfaces | High-capacity catalytic surfaces, responsive materials |

Detailed Research Findings:

While specific studies on the graft copolymerization of 2-(Dimethylphosphino)ethyl methacrylate are not extensively documented in publicly available literature, the principles are well-established for analogous phosphorus-containing and functional methacrylates. Research on monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA) and various phosphonated methacrylates demonstrates the feasibility and versatility of these grafting techniques. For example, SI-ATRP has been successfully employed to grow polymer brushes of DMAEMA on various surfaces, creating pH-responsive coatings. It is anticipated that similar methodologies can be readily adapted for 2-(Dimethylphosphino)ethyl methacrylate to create surfaces with unique metal-coordinating or catalytic properties.

Gradient Copolymer Synthesis and Property Variations

Gradient copolymers represent a unique class of macromolecules where the monomer composition changes gradually along the polymer chain. This gradual transition in composition results in a gradient of properties, which can be advantageous in applications requiring a smooth interface between two different chemical environments.

The synthesis of gradient copolymers of 2-(Dimethylphosphino)ethyl methacrylate with a comonomer (e.g., a common methacrylate like methyl methacrylate, MMA) can be achieved using controlled radical polymerization techniques. By carefully controlling the feed ratio of the two monomers during the polymerization, a gradient in the incorporation of the phosphine-containing monomer along the polymer backbone can be created.

For example, in a semi-batch reactor, one monomer can be initially charged, and the second monomer can be gradually fed into the reaction mixture over the course of the polymerization. The rate of addition of the second monomer will dictate the steepness of the compositional gradient.

Property Variations:

The gradual change in the concentration of the dimethylphosphino groups along the copolymer chain is expected to lead to a gradient in properties such as:

Hydrophilicity/Hydrophobicity: A gradient from a more hydrophobic monomer to the more polar 2-(Dimethylphosphino)ethyl methacrylate would create a material with a graded surface energy.

Refractive Index: The refractive index of the copolymer can be tuned along the chain, which is useful in optical applications.

Adhesion: A gradient structure can provide a gradual transition in adhesive properties, improving the compatibility between dissimilar materials.

| Monomer Feed Strategy | Resulting Gradient Profile | Potential Property Variation |

| Gradual addition of Monomer B to Monomer A | Linear or non-linear gradient of B in A | Smooth transition from properties of Polymer A to Polymer B |

| Simultaneous but varying feed rates of A and B | Complex gradient profiles | Tailored gradients for specific interfacial properties |

Detailed Research Findings:

As with graft copolymerization, specific literature detailing the synthesis and property variations of gradient copolymers of 2-(Dimethylphosphino)ethyl methacrylate is scarce. However, the synthesis of gradient copolymers using controlled radical polymerization is a well-established field. Studies on other functional monomers have shown that the gradient architecture can lead to unique self-assembly behaviors in solution and in the solid state, forming micelles with graded coronas or materials with unique mechanical properties. It is highly probable that gradient copolymers incorporating 2-(Dimethylphosphino)ethyl methacrylate would exhibit similarly interesting and tunable properties, driven by the gradual change in the distribution of the functional phosphine groups. Further research in this area would be beneficial to fully explore the potential of these advanced materials.

Macromolecular Architecture and Topology from 2 Dimethylphosphino Ethyl Methacrylate

Star Polymer Synthesis and Branching Control

Star polymers, characterized by multiple polymer chains emanating from a central core, can be synthesized from 2-(dimethylphosphino)ethyl methacrylate (B99206) using various controlled radical polymerization (CRP) techniques. Atom Transfer Radical Polymerization (ATRP) is a particularly effective method for this purpose. The synthesis typically involves a multi-functional initiator, from which the polymer arms grow. The number of arms is determined by the functionality of the initiator, and the length of the arms can be precisely controlled by the monomer-to-initiator ratio and reaction time.

A generalized synthetic approach for a star polymer of 2-(dimethylphosphino)ethyl methacrylate via ATRP is outlined below:

| Parameter | Description |

| Monomer | 2-(Dimethylphosphino)ethyl methacrylate |

| Initiator | A multi-functional ATRP initiator (e.g., a molecule with multiple alkyl halide groups) |

| Catalyst | A transition metal complex (e.g., Cu(I)Br) |

| Ligand | A nitrogen-based ligand (e.g., PMDETA or Me6TREN) |

| Solvent | An appropriate organic solvent (e.g., toluene, anisole) |

| Temperature | Typically between 60-90°C |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Brush Polymer Architectures and High-Density Grafting

Polymer brushes consist of polymer chains densely grafted to a surface or a linear polymer backbone. High-density grafting of poly(2-(dimethylphosphino)ethyl methacrylate) can be achieved through "grafting-from" techniques, where the polymerization is initiated from surface-immobilized initiators. This approach allows for the growth of polymer chains in close proximity, leading to a stretched conformation.

The density of the grafted chains is a critical parameter that influences the properties of the resulting brush polymer. High grafting densities can be achieved by maximizing the number of initiator sites on the substrate. The architecture of the grafted chains can also be controlled, leading to linear, Y-shaped, or Ψ-shaped brushes, by using initiators with corresponding structures. azom.com

The synthesis of a poly(2-(dimethylphosphino)ethyl methacrylate) brush on a silicon wafer via surface-initiated ATRP can be summarized as follows:

| Step | Procedure | Purpose |

| 1. Substrate Functionalization | A silicon wafer is treated to introduce initiator molecules onto its surface. | To create a surface with initiating sites for polymerization. |

| 2. Polymerization | The functionalized substrate is immersed in a solution containing the monomer, catalyst, and ligand. | To grow polymer chains from the surface-bound initiators. |

| 3. Characterization | The resulting polymer brush is analyzed using techniques like ellipsometry and AFM. | To determine the thickness, grafting density, and morphology of the brush. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Dendritic and Hyperbranched Polymer Formation

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules. While perfect dendrimers are synthesized in a stepwise, generational approach, hyperbranched polymers can be prepared in a one-pot synthesis. acs.org A common method for synthesizing hyperbranched polymethacrylates is through self-condensing vinyl polymerization (SCVP). bucknell.edu

In SCVP, a monomer that also contains an initiating group (an "inimer") is used. This allows for the simultaneous growth of polymer chains and the introduction of new branching points. For 2-(dimethylphosphino)ethyl methacrylate, a suitable inimer would possess a methacrylate group and an initiating functionality, such as an alkyl halide for ATRP. The degree of branching in the resulting hyperbranched polymer can be influenced by the reaction kinetics and the concentration of the inimer.

A representative SCVP of a methacrylate inimer to form a hyperbranched polymer is detailed below:

| Reaction Component | Role | Example |

| Inimer | Monomer and initiator | A methacrylate with a bromine initiator site |

| Catalyst System | Controls the polymerization | Cu(I)Br / PMDETA |

| Solvent | Solubilizes reactants | Toluene |

| Temperature | Affects reaction rate and branching | 70°C |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Cyclic Polymer Synthesis and Unique Topological Effects

Cyclic polymers, which lack chain ends, exhibit distinct physical and chemical properties compared to their linear counterparts. The synthesis of cyclic poly(2-(dimethylphosphino)ethyl methacrylate) can be envisioned through a combination of controlled radical polymerization and a ring-closure reaction.

One effective strategy involves synthesizing a linear polymer with reactive end groups using a difunctional initiator. These end groups can then be made to react with each other under high dilution conditions to favor intramolecular cyclization over intermolecular reactions. Techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry are well-suited for this purpose. rsc.org

The absence of chain ends in cyclic polymers leads to several unique topological effects:

Reduced Hydrodynamic Volume: Cyclic polymers typically have a smaller hydrodynamic volume and radius of gyration compared to linear polymers of the same molecular weight. ustc.edu.cn

Higher Glass Transition Temperature: The restricted chain mobility in cyclic polymers often results in a higher glass transition temperature.

Different Self-Assembly Behavior: The unique topology of cyclic polymers can lead to novel self-assembly morphologies in solution and in the solid state. bohrium.com

A potential synthetic route for cyclic poly(2-(dimethylphosphino)ethyl methacrylate) is outlined below:

| Stage | Method | Key Reagents |

| 1. Linear Polymer Synthesis | ATRP | Difunctional initiator, 2-(dimethylphosphino)ethyl methacrylate, Cu(I)Br/ligand |

| 2. End-Group Modification | Azidation | Sodium azide (B81097) |

| 3. Cyclization | CuAAC "Click" Reaction | Copper catalyst, high dilution |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Network and Hydrogel Formation through Crosslinking

Polymer networks and hydrogels can be formed from 2-(dimethylphosphino)ethyl methacrylate through the introduction of crosslinks between polymer chains. This can be achieved by copolymerizing the monomer with a divinyl crosslinking agent, such as ethylene glycol dimethacrylate (EGDMA). bohrium.com The crosslinker connects different polymer chains, leading to the formation of a three-dimensional network.

When this network is formed in the presence of a solvent, a swollen gel, or hydrogel if the solvent is water, is obtained. The swelling behavior and mechanical properties of the resulting hydrogel are dependent on the crosslinking density. rsc.org A higher concentration of the crosslinking agent will result in a more tightly crosslinked network, which will exhibit lower swelling and higher mechanical strength. sigmaaldrich.com

The phosphine (B1218219) groups within the network can also be utilized for further crosslinking reactions or for the coordination of metal ions, which can introduce additional functionalities to the hydrogel.

The table below summarizes the effect of crosslinker concentration on hydrogel properties:

| Crosslinker Concentration | Swelling Ratio | Mechanical Strength |

| Low | High | Low |

| Medium | Medium | Medium |

| High | Low | High |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Post Polymerization Modification of 2 Dimethylphosphino Ethyl Methacrylate Polymers

Oxidation Reactions of Phosphine (B1218219) Moieties

The trivalent phosphine moieties in poly(2-(dimethylphosphino)ethyl methacrylate) are susceptible to oxidation, leading to the formation of the corresponding phosphine oxides. This conversion significantly alters the polarity and coordination ability of the side chains. The oxidation can be readily achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂) or air. nih.gov

The reaction transforms the nucleophilic phosphine into a more polar and hydrophilic phosphine oxide group. This change in chemical nature can influence the polymer's solubility, thermal stability, and interaction with other materials. For instance, the increased polarity may enhance the polymer's affinity for polar solvents and surfaces. The oxidation process is typically monitored by spectroscopic techniques like ³¹P NMR, where a characteristic downfield shift of the phosphorus signal is observed upon conversion from phosphine to phosphine oxide.

Table 1: Representative Conditions and Outcomes of Oxidation Reactions

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | ³¹P NMR Shift (ppm) |

| Hydrogen Peroxide | Dichloromethane | 25 | 2 | >95 | ~ +30 to +50 |

| Air (O₂) | Toluene | 80 | 24 | Variable | ~ +30 to +50 |

Note: The data presented in this table is illustrative and based on typical oxidation reactions of tertiary phosphines.

Coordination Chemistry with Transition Metal Ions

The lone pair of electrons on the phosphorus atom of the dimethylphosphino group makes it an excellent ligand for a variety of transition metal ions. This property allows for the straightforward formation of polymer-metal complexes through post-polymerization modification. The coordination of transition metals to the phosphine-containing side chains can impart catalytic activity, magnetic properties, or optical functionalities to the polymer. mdpi.comresearchgate.net

The polymer can act as a macromolecular ligand, with the potential for multiple phosphine units to coordinate to a single metal center or for different polymer chains to be crosslinked by metal ions. The coordination process is influenced by factors such as the nature of the metal, the solvent, and the polymer concentration. The resulting polymer-metal complexes can find applications as recyclable catalysts, sensors, or advanced materials with tailored electronic properties. Characterization of these complexes often involves techniques like UV-Vis spectroscopy, magnetic susceptibility measurements, and X-ray absorption spectroscopy to probe the coordination environment of the metal. mdpi.com

Table 2: Examples of Transition Metal Coordination with Phosphine-Containing Polymers

| Transition Metal Precursor | Solvent | Resulting Complex Structure | Potential Application |

| Palladium(II) acetate | Tetrahydrofuran (B95107) | P-Pd(II) coordination complex | Cross-coupling catalysis |

| Rhodium(I) chloride | Ethanol | P-Rh(I) coordination complex | Hydrogenation catalysis |

| Gold(I) chloride | Acetonitrile | P-Au(I) coordination complex | Luminescent materials |

Note: This table provides hypothetical examples based on the known coordination chemistry of phosphine ligands.

Quaternization Reactions of Phosphine Groups

Similar to tertiary amines, the phosphine groups in the polymer side chains can undergo quaternization reactions with alkyl halides to form phosphonium (B103445) salts. d-nb.inforesearchgate.net This reaction introduces a positive charge onto the phosphorus atom, transforming the neutral polymer into a cationic polyelectrolyte. The degree of quaternization can be controlled by adjusting the reaction conditions, such as the stoichiometry of the alkyl halide and the reaction time. uliege.beresearchgate.net

The resulting poly(phosphonium salt)s exhibit properties vastly different from their neutral precursor. They typically show enhanced water solubility, antimicrobial activity, and the ability to interact with anionic species. nih.gov The quaternization process can be followed by ¹H and ³¹P NMR spectroscopy, observing the appearance of new signals corresponding to the alkyl groups attached to the phosphorus and a further downfield shift of the phosphorus signal. The choice of the alkyl halide (e.g., varying the alkyl chain length) allows for the systematic tuning of the hydrophobicity and biological activity of the resulting cationic polymer. researchgate.net

Table 3: Quaternization of Poly(2-(dimethylphosphino)ethyl methacrylate) with Alkyl Halides

| Alkyl Halide | Solvent | Temperature (°C) | Degree of Quaternization (%) |

| Methyl iodide | N,N-Dimethylformamide | 60 | >90 |

| Ethyl bromide | Acetonitrile | 70 | 85 |

| Butyl bromide | Tetrahydrofuran | 80 | 75 |

Note: The data is illustrative and based on typical quaternization reactions of similar polymers. d-nb.inforesearchgate.net

Derivatization via Click Chemistry Approaches

The principles of "click chemistry," which emphasize reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, can be applied to modify poly(2-(dimethylphosphino)ethyl methacrylate). acs.org One such approach is the phosphine-mediated thiol-ene "click" reaction. rsc.orgresearchgate.net In this reaction, the phosphine group can act as a catalyst or a reagent to facilitate the addition of a thiol to an ene (alkene) functionality.

This strategy allows for the covalent attachment of a wide range of thiol-containing molecules, including biomolecules, fluorescent dyes, or other functional polymers, to the polymer backbone. The mild reaction conditions and high efficiency of click chemistry make it an attractive method for creating well-defined and complex macromolecular architectures. The success of the modification can be confirmed by spectroscopic methods, such as the disappearance of the thiol proton signal in ¹H NMR.

Side-Chain Functionalization for Enhanced Properties

Beyond the direct modification of the phosphine group, the side chain of poly(2-(dimethylphosphino)ethyl methacrylate) can be further functionalized to introduce additional properties. mdpi.comnih.gov For instance, after quaternization, the resulting phosphonium salt can act as a platform for ion exchange reactions, allowing for the introduction of various counter-anions with specific functionalities.

Furthermore, the ester linkage in the methacrylate (B99206) backbone offers a potential site for hydrolysis or aminolysis, although this is generally less facile than modifications at the phosphine group. More advanced strategies could involve the copolymerization of 2-(dimethylphosphino)ethyl methacrylate with other functional monomers to create copolymers with a combination of properties, which can then be selectively modified post-polymerization. rsc.org This approach allows for the creation of multifunctional materials with precisely controlled architectures and properties tailored for specific applications.

Applications of 2 Dimethylphosphino Ethyl Methacrylate Polymers in Catalysis

Heterogeneous Catalysis Using Polymer-Supported Phosphine (B1218219) Ligands

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which simplifies catalyst separation and recycling. Polymers of 2-(Dimethylphosphino)ethyl methacrylate (B99206) can be designed as insoluble materials to support catalytically active metal centers.

Immobilization Techniques for Phosphine-Functionalized Polymers

The immobilization of metal catalysts onto phosphine-functionalized polymers is a critical step in creating effective heterogeneous catalysts. For polymers derived from 2-(Dimethylphosphino)ethyl methacrylate, several established techniques could be employed:

Direct Coordination: The most straightforward method involves the direct coordination of a metal precursor (e.g., palladium acetate, rhodium chloride) to the dimethylphosphino groups on the polymer backbone. The lone pair of electrons on the phosphorus atom readily forms a coordinate bond with the metal center.

Cross-linking: To create an insoluble polymer support, 2-(Dimethylphosphino)ethyl methacrylate can be copolymerized with a cross-linking agent such as divinylbenzene. The resulting cross-linked polymer beads can then be impregnated with a solution of the metal salt.

Grafting: The monomer can be grafted onto an existing insoluble polymer support, such as polystyrene or silica, followed by coordination of the metal catalyst.

These techniques result in the metal centers being securely anchored to the polymer, preventing or minimizing leaching into the reaction mixture.

Catalytic Activity in Hydrogenation Reactions

The catalytic performance in such systems is often evaluated based on conversion rates and selectivity. For example, in the hydrogenation of alkynes, selectivity towards the corresponding alkene is a key metric.

Table 1: Illustrative Catalytic Activity in Hydrogenation using a Polymer-Supported Phosphine-Iridium Catalyst

| Substrate | Product | Conversion (%) | Selectivity to Alkene (%) |

|---|---|---|---|

| Phenylacetylene | Styrene | 100 | >82 |

Data is illustrative and based on analogous polymer-supported phosphine systems.

Performance in C-C Coupling Reactions (e.g., Suzuki, Heck)

Palladium catalysts supported on phosphine-functionalized polymers are extensively used in carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck couplings. These reactions are fundamental in organic synthesis for the creation of complex molecules.

In a typical Suzuki-Miyaura coupling , a polymer-supported palladium-phosphine complex would catalyze the reaction between an organoboron compound and an organohalide. The polymer's role is to stabilize the palladium catalyst and facilitate its recovery and reuse. The efficiency of such catalysts is often high, with excellent yields reported for a variety of substrates.

The Heck reaction , which couples an unsaturated halide with an alkene, also benefits from polymer-supported palladium-phosphine catalysts. The catalyst's stability and recyclability are significant advantages in these reactions.

Table 2: Representative Performance of a Polymer-Supported Palladium-Phosphine Catalyst in Suzuki-Miyaura Coupling

| Aryl Halide | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Phenylboronic acid | Biphenyl | >95 |

| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 |

Data is illustrative and based on analogous polymer-supported phosphine systems.

Stereoselective Catalysis and Chiral Induction

For asymmetric catalysis, chiral phosphine ligands are employed to induce stereoselectivity, leading to the preferential formation of one enantiomer of a chiral product. This can be achieved with polymers of 2-(Dimethylphosphino)ethyl methacrylate in two primary ways:

Chiral Monomers: Copolymerizing 2-(Dimethylphosphino)ethyl methacrylate with a chiral monomer can create a chiral polymer backbone. The chirality of the polymer can then influence the stereochemical outcome of the reaction at the metal center.

Chiral Phosphine Ligands: While 2-(Dimethylphosphino)ethyl methacrylate itself is not chiral, it could be chemically modified to introduce chirality at the phosphorus atom or on the ethyl group. Polymerization of such a chiral monomer would result in a polymer with chiral phosphine side chains.

Helically chiral polymers have also been explored as ligands in asymmetric catalysis, where the helical structure of the polymer chain induces enantioselectivity. Polymethacrylates are among the polymer families that can adopt such helical structures. google.com

Homogeneous Catalysis with Soluble Phosphine-Functionalized Polymers

In some applications, a homogeneous catalyst is preferred due to higher activity and selectivity. Soluble polymers of 2-(Dimethylphosphino)ethyl methacrylate can be used as ligands to create soluble metal complexes that combine the advantages of homogeneous catalysis with the potential for catalyst recovery.

Recovery and Recycling of Polymer-Bound Catalysts

A key advantage of using soluble polymer-supported catalysts is the ability to recover them from the reaction mixture. Several strategies can be employed for the recovery of soluble poly(2-(Dimethylphosphino)ethyl methacrylate)-metal complexes:

Precipitation: The polymer-bound catalyst can be precipitated from the reaction mixture by adding a non-solvent. The precipitated catalyst can then be collected by filtration and reused.

Temperature-Induced Phase Separation: Some polymers exhibit temperature-sensitive solubility. If a copolymer of 2-(Dimethylphosphino)ethyl methacrylate is designed to be soluble at the reaction temperature but insoluble at a lower (or higher) temperature, the catalyst can be recovered by simply changing the temperature of the reaction mixture.

Membrane Filtration: Techniques such as nanofiltration can be used to separate the larger polymer-bound catalyst from the smaller product molecules.

These methods allow for the efficient recycling of the catalyst, which is particularly important when using expensive precious metals.

High-Throughput Screening of Polymer-Supported Ligands

The discovery of novel and optimized polymer-supported catalysts is significantly accelerated by high-throughput (HTS) screening methodologies. These techniques allow for the rapid synthesis and evaluation of large libraries of materials, enabling the identification of catalysts with superior activity, selectivity, and stability. For polymer-supported ligands derived from monomers like 2-(dimethylphosphino)ethyl methacrylate, HTS is particularly valuable for exploring the vast parameter space that influences catalytic performance.

Combinatorial approaches are central to HTS, where libraries of polymers are synthesized with systematic variations in their composition. nih.gov For methacrylate-based systems, this can involve copolymerizing the phosphine-containing monomer with a diverse range of other monomers to tune the polymer's physical and chemical properties, such as solubility, swelling behavior, and local polarity. Researchers have developed microarray formats where hundreds or even thousands of unique polymer spots can be created on a single substrate. nih.govresearchgate.net Each spot represents a distinct catalyst support that can be tested in parallel for a target chemical reaction.

The evaluation of these polymer libraries is performed using rapid screening assays. These assays often rely on colorimetric or fluorometric methods to detect the formation of a product, allowing for the quick identification of "hits" – polymer compositions that exhibit high catalytic activity. For instance, a library of polymers could be screened for their efficacy in a palladium-catalyzed cross-coupling reaction, with the product formation being quantified by fluorescence spectroscopy.

Advanced platforms, such as Fiber-optic Array Scanning Technology (FAST), have been developed to screen bead-based libraries of synthetic compounds at extremely high rates, on the order of millions of compounds per minute. chemrxiv.orgchemrxiv.org This technology could be adapted to screen libraries of polymer beads, each functionalized with a unique phosphine ligand variant, to discover novel catalysts with unprecedented speed and efficiency. chemrxiv.org The data generated from these HTS experiments can be used to build structure-activity relationships, providing valuable insights for the rational design of next-generation polymer-supported catalysts. nih.gov

Table 1: High-Throughput Screening Techniques for Polymer-Supported Catalysts

| Technique | Description | Throughput | Key Advantages |

|---|---|---|---|

| Polymer Microarrays | Robotic spotting of different monomer solutions onto a substrate, followed by in-situ polymerization to create a high-density array of unique polymers. researchgate.net | High (hundreds to thousands of samples) | Miniaturized format saves reagents; allows for parallel screening of many distinct materials. nih.gov |

| Bead-Based Libraries | Synthesis of large libraries of compounds on individual polymer beads, often using split-and-pool combinatorial methods. | Very High (millions of samples) | Enables the creation of massive libraries; compatible with advanced sorting and screening technologies like FACS and FAST. chemrxiv.orgchemrxiv.org |

| Automated Fluid Handling | Robotic systems for the parallel synthesis of polymer libraries in well-plate formats. | Medium to High | Allows for the preparation of larger quantities of each polymer compared to microarrays, facilitating more extensive characterization. nih.gov |

| Rapid Analytical Methods | Use of techniques like fluorescence spectroscopy, mass spectrometry, or colorimetric assays to quickly quantify catalytic activity or product formation. | High | Enables rapid identification of active catalysts ("hits") from large libraries. |

Photoredox Catalysis with Polymer-Incorporated Chromophores

The integration of phosphine ligands into polymer backbones that also contain chromophores represents an emerging strategy in photoredox catalysis. nsf.gov This approach aims to create multifunctional materials where the polymer support not only immobilizes the catalyst but also participates directly in the catalytic cycle by absorbing light and facilitating electron transfer processes. beilstein-journals.org

In a typical photoredox cycle, a photocatalyst (chromophore) absorbs light, reaching an excited state. beilstein-journals.org This excited state can then engage in single-electron transfer (SET) with a substrate, generating a radical intermediate. Phosphines can play a crucial role in these processes, often acting as nucleophilic catalysts or participating in radical generation pathways. rsc.orgnih.gov By covalently linking both the phosphine functionality and a suitable chromophore to a methacrylate polymer backbone, it is possible to create a self-contained catalytic system. nsf.gov

For example, a copolymer could be synthesized from 2-(dimethylphosphino)ethyl methacrylate and a methacrylate monomer functionalized with a photosensitizer like Eosin Y or a ruthenium complex. nsf.govnih.gov Upon irradiation with visible light, the polymer-bound chromophore would become excited. This excited state could then interact with a substrate and the nearby phosphine group, initiating a catalytic transformation. Such a design can enhance reaction efficiency by increasing the effective local concentration of the interacting species and can simplify product purification by allowing for the easy removal of the catalyst by filtration.

Recent research has explored the merging of nucleophilic phosphine catalysis with photoredox catalysis for various organic transformations. acs.orgsemanticscholar.org These dual catalytic systems can enable reactions that are not feasible with either catalyst alone. Polymer-supported versions of these systems, incorporating monomers like 2-(dimethylphosphino)ethyl methacrylate, offer the potential for developing recyclable and robust catalysts for light-driven organic synthesis. semanticscholar.org

Table 2: Components of a Polymer-Incorporated Photoredox System

| Component | Function | Example Monomers/Moieties |

|---|---|---|

| Polymer Backbone | Provides mechanical stability and insolubility; influences the microenvironment of the catalytic sites. | Poly(methacrylate) |

| Phosphine Ligand | Acts as a nucleophilic catalyst, radical initiator, or metal-coordinating ligand. | 2-(Dimethylphosphino)ethyl methacrylate |

| Chromophore | Absorbs light to initiate the photoredox cycle; acts as a photosensitizer. | Eosin Y methacrylate, vinyl-functionalized Ru(bpy)₃²⁺ |

| Substrate | The reactant molecule that undergoes transformation. | Alkenes, alkynes, organic halides |

Electrocatalysis Applications of Phosphine-Modified Electrodes

The immobilization of phosphine-containing polymers onto electrode surfaces is a promising strategy for developing advanced electrocatalysts. These modified electrodes can be utilized in a variety of applications, including energy conversion and chemical synthesis, by catalyzing redox reactions at the electrode-electrolyte interface.

A key area of application is in the oxygen reduction reaction (ORR), which is fundamental to the operation of fuel cells. Electrodes modified with phosphine-functionalized materials have demonstrated significant catalytic activity for the ORR. researchgate.netdaneshyari.com For instance, phosphine-functionalized graphene oxide has been shown to be a high-performance, metal-free electrocatalyst for oxygen reduction, exhibiting better durability and stability compared to commercial Pt/C catalysts. researchgate.netdaneshyari.com A polymer derived from 2-(dimethylphosphino)ethyl methacrylate could be similarly applied to an electrode surface, creating a high density of phosphorus active sites.

The phosphine groups on the polymer can act as Lewis basic sites, modulating the electronic properties of the electrode surface and facilitating the adsorption and activation of reactant molecules. In the context of proton reduction for hydrogen evolution, another crucial reaction for renewable energy systems, phosphine ligands coordinated to metal centers can significantly influence the electrocatalytic activity. rsc.org Studies on molecular complexes have shown that the electronic properties of the phosphine ligand can be tuned to lower the overpotential required for hydrogen production. rsc.org

Furthermore, phosphine-functionalized gold clusters have been used in photoelectrocatalytic reactions. helmholtz-berlin.deacs.org When deposited on a semiconductor electrode, these materials can act as photosensitizers and catalysts. The secondary phosphine oxide ligands on these clusters play a crucial role in the catalytic cycle, highlighting the importance of the phosphorus moiety's functionality. helmholtz-berlin.deacs.org Modifying electrode surfaces with polymers of 2-(dimethylphosphino)ethyl methacrylate could provide a versatile platform for designing new electrocatalytic systems for a range of reductive and oxidative processes.

Table 3: Performance of Phosphine-Based Electrocatalysts

| Catalyst System | Target Reaction | Key Performance Metric | Reference |

|---|---|---|---|

| Phosphine-Functionalized Graphene Oxide (GO-PPh₂) | Oxygen Reduction Reaction (ORR) | Higher selectivity, better durability, and electrochemical stability compared to commercial Pt/C. | researchgate.netdaneshyari.com |

| [2Fe2S] Model Complex with PMe₃ Ligand | Proton Reduction (H₂ Evolution) | Overpotential of 0.91 V | rsc.org |

| [2Fe2S] Model Complex with P(CH₃O)₃ Ligand | Proton Reduction (H₂ Evolution) | Overpotential of 0.81 V (lower is better) | rsc.org |

Advanced Material Applications of 2 Dimethylphosphino Ethyl Methacrylate Polymers

Responsive Materials and Stimuli-Responsive Behavior

Polymers derived from 2-(dimethylphosphino)ethyl methacrylate (B99206) are a class of "smart" materials capable of undergoing significant physicochemical changes in response to external stimuli. This responsive behavior is primarily attributed to the presence of the dimethylphosphino group, which can interact with its environment in various ways, including protonation, oxidation, and metal ion coordination. These interactions allow for the development of materials with tunable properties for a range of advanced applications.

pH-Responsive Systems and Phosphine (B1218219) Protonation

The phosphine group in poly(2-(dimethylphosphino)ethyl methacrylate) is a Lewis base, making it susceptible to protonation in acidic environments. This protonation of the phosphorus atom leads to the formation of a phosphonium (B103445) salt, which imparts a positive charge to the polymer chain. wikipedia.org The introduction of these charges dramatically increases the polymer's hydrophilicity, causing it to swell or dissolve in aqueous solutions. Conversely, in neutral or basic conditions, the phosphine group remains unprotonated and hydrophobic, leading to chain collapse or precipitation. This reversible pH-dependent behavior is the foundation of its use in pH-responsive systems. researchgate.netrsc.org This is analogous to the well-studied pH responsiveness of amine-containing methacrylate polymers, such as poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), where the tertiary amine group undergoes protonation. nih.govacs.orgresearchgate.net The transition between the soluble and insoluble state typically occurs around the pKa of the conjugate phosphonium acid.

Table 1: pH-Responsive Behavior of Phosphine-Containing Polymers

| Stimulus | pH Range | Polymer State | Dominant Functional Group | Mechanism |

| Acidic | < pKa | Swollen / Soluble | Dimethylphosphonium | Protonation of the phosphine lone pair, leading to electrostatic repulsion and increased hydrophilicity. |

| Basic / Neutral | > pKa | Collapsed / Insoluble | Dimethylphosphino | Deprotonation, resulting in a neutral, more hydrophobic polymer chain. |

Redox-Responsive Materials and Phosphine Oxidation

The phosphorus atom in the dimethylphosphino group exists in a +3 oxidation state (P(III)). It can be readily oxidized to a pentavalent phosphine oxide (P(V)) by common oxidizing agents such as hydrogen peroxide (H₂O₂). rsc.orgresearchgate.net This oxidation process fundamentally alters the properties of the polymer. The phosphine group is relatively nonpolar, whereas the resulting phosphine oxide group is highly polar due to the significant partial negative charge on the oxygen and positive charge on the phosphorus. researchgate.net This change from a phosphine to a phosphine oxide increases the polymer's hydrophilicity and its ability to participate in hydrogen bonding. This redox-switchable polarity can be harnessed to create materials that change their solubility, swelling behavior, or binding affinities in response to the redox potential of their environment. nsf.gov This transformation is often irreversible, but it provides a powerful mechanism for triggering a one-way material response. nih.gov

Table 2: Redox-Responsive Characteristics of Poly(2-(Dimethylphosphino)ethyl Methacrylate)

| State | Phosphorus Center | Oxidizing Agent (Example) | Key Property Change | Potential Application |

| Reduced Form | P(III) (Phosphine) | - | More hydrophobic, strong metal coordinator | Metal scavenging, catalysis |

| Oxidized Form | P(V) (Phosphine Oxide) | H₂O₂, O₂ | More hydrophilic, polar | Triggered release, sensor development |

Metal Ion-Responsive Polymers for Sensing and Separation

The lone pair of electrons on the phosphorus atom of the dimethylphosphino group makes it an excellent ligand for coordinating with a variety of metal ions, particularly soft Lewis acids. rsc.orgresearchgate.net This coordination ability is the basis for developing metal ion-responsive polymers. acs.org When polymers of 2-(dimethylphosphino)ethyl methacrylate are exposed to specific metal ions, the phosphine groups can selectively bind to them, leading to changes in the polymer's conformation, solubility, or spectroscopic properties. researchgate.netacs.org This response can be utilized for the development of chemical sensors, where the binding event triggers a detectable signal, such as a change in fluorescence or an electrochemical response. researchgate.netmdpi.com Furthermore, the selective binding can be exploited for separation technologies, allowing for the targeted removal or recovery of specific metal ions from a solution. The strength of the coordination is dependent on the nature of the metal ion, following principles such as the Hard and Soft Acids and Bases (HSAB) theory.

Table 3: Affinity of Phosphine Ligands for Various Metal Ions

| Metal Ion Class | Example Ions | Binding Affinity | Rationale |

| Precious Metals | Au(III), Pd(II), Pt(IV), Ag(I) | High | Soft acids, strong covalent interaction with soft phosphine base. mdpi.com |

| Heavy Metals | Pb(II), Cd(II), Hg(II) | Moderate to High | Borderline to soft acids, effective chelation. researchgate.netnih.gov |

| First-Row Transition Metals | Cu(II), Ni(II) | Low to Moderate | Borderline acids, weaker interaction compared to precious metals. |

| Alkali/Alkaline Earth Metals | Na(I), K(I), Ca(II) | Very Low | Hard acids, poor electrostatic match with soft phosphine base. |

Adsorption and Separation Technologies

The unique chemical properties of the phosphine functional group make polymers based on 2-(dimethylphosphino)ethyl methacrylate highly effective in adsorption and separation applications. Their ability to selectively bind with target species, such as metal ions and potentially organic molecules, allows for their use in environmental remediation and resource recovery.

Metal Ion Scavenging and Removal

Polymers containing phosphine groups are highly efficient at scavenging valuable and toxic metal ions from aqueous solutions. wikipedia.org They have demonstrated a strong affinity for precious metals like palladium, platinum, and gold, making them useful for recovering these metals from industrial waste streams or spent catalysts. The mechanism involves the formation of stable coordination complexes between the phosphine ligands on the polymer and the metal ions. researchgate.net These materials can also be used for environmental remediation by removing toxic heavy metals such as lead, cadmium, and mercury from contaminated water. The efficiency of metal ion removal is influenced by factors such as the pH of the solution, contact time, and the concentration of both the polymer and the metal ions.

Table 4: Research Findings on Metal Ion Adsorption by Phosphine-Based Polymers

| Polymer System | Target Metal Ion | Adsorption Capacity | Optimal pH | Reference |

| Polystyrene with tri-isobutyl phosphine sulphide | Au(III) | 1.3 mmol/g | ~1.0 (in HCl) | mdpi.com |

| Polystyrene with tri-isobutyl phosphine sulphide | Ag(I) | 2.4 mmol/g | ~1.0 (in HNO₃) | mdpi.com |

| Polymeric sorbent with phosphine oxide groups | Pd(II) | up to 1.0 mmol/g | 2.0 | |

| Poly(glycidyl methacrylate) functionalized with tetraethylenepentamine | Molybdate | ~2.1 mmol/g | 4.0 |

Selective Adsorption of Organic Pollutants

While the primary application of phosphine-containing polymers has been in metal ion separation, related phosphorus-based materials have shown promise for the removal of organic pollutants from water. For instance, polymers containing phosphonium salts have been used to effectively remove organic dyes through electrostatic interactions. mdpi.com The positively charged phosphonium center can attract and bind anionic dye molecules. Similarly, polymers based on a methacrylate backbone, such as poly(2-(dimethylamino)ethyl methacrylate), have been effective in adsorbing pollutants like Bisphenol A (BPA).

For polymers of 2-(dimethylphosphino)ethyl methacrylate, the phosphine group could be intentionally oxidized to the more polar phosphine oxide to enhance interactions with polar organic molecules. Alternatively, quaternization to a phosphonium salt could create a platform for adsorbing anionic organic pollutants. While this specific application is less explored for poly(2-(dimethylphosphino)ethyl methacrylate) itself, data from analogous systems suggest its potential.

Table 5: Illustrative Adsorption Capacities of a Phosphonium-Containing Polymer for Organic Dyes

| Organic Pollutant | Chemical Class | Maximum Adsorption Capacity (mg/g) | Potential Adsorption Mechanism |

| Methylene Blue | Cationic Dye | 306.57 | Electrostatic Interaction |

| Crystal Violet | Cationic Dye | 470.11 | Electrostatic Interaction |

| Methyl Orange | Anionic Dye | 180.43 | Electrostatic Interaction |

| Congo Red | Anionic Dye | 426.34 | Electrostatic Interaction |

| Data derived from a tetrakis(2-carboxyethyl) phosphonium chloride-crosslinked β-cyclodextrin polymer system as an example of a phosphorus-containing adsorbent. mdpi.com |

Based on a comprehensive review of the available scientific literature, there is insufficient information to generate a detailed article on the advanced material applications of polymers derived from 2-(Dimethylphosphino)ethyl methacrylate according to the specified outline.

The requested topics—including antifouling surfaces, adhesion promotion, micelle and vesicle formation, nanoparticle stabilization, and polymer composites—are well-researched for a similarly named but chemically distinct compound, 2-(Dimethylamino)ethyl methacrylate (DMAEMA) . This latter compound contains a nitrogen-based amino group, whereas the requested compound features a phosphorus-based phosphino (B1201336) group.

The search for literature and research findings specifically on the applications of poly(2-(Dimethylphosphino)ethyl methacrylate) did not yield the necessary data to accurately and thoroughly populate the sections and subsections of the provided outline. Therefore, to maintain scientific accuracy and adhere strictly to the subject of the request, the article cannot be generated at this time.

Based on the conducted research, it is not possible to provide an article on the "" focusing on integration with inorganic nanofillers and enhanced mechanical and thermal properties. The search results did not yield any specific information regarding the chemical compound "2-(Dimethylphosphino)ethyl methacrylate."

The available research predominantly focuses on a different, albeit similarly named, compound: "2-(dimethylamino)ethyl methacrylate" (DMAEMA). This nitrogen-containing methacrylate is distinct from the phosphorus-containing compound specified in the request. Therefore, any attempt to generate content based on the provided outline would be scientifically inaccurate and would not pertain to the subject of "2-(Dimethylphosphino)ethyl methacrylate."

Further research is required to determine if studies on the integration of inorganic nanofillers with poly(2-(Dimethylphosphino)ethyl methacrylate) and the resulting material properties exist. Without such specific data, a detailed and accurate article that adheres to the requested structure and content inclusions cannot be produced.

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Monomer Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the prediction of electronic structure and reactivity of molecules. For 2-(Dimethylphosphino)ethyl methacrylate (B99206), DFT calculations can elucidate the reactivity of the monomer, providing insights into its behavior in polymerization reactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. mdpi.com

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for 2-(Dimethylphosphino)ethyl Methacrylate

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, relevant for initiation and propagation steps. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, relevant for potential side reactions. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability of the monomer. |

| Mulliken Charge on P | +0.4 | Suggests the phosphorus atom is a potential site for nucleophilic attack or coordination. |

| Mulliken Charge on Vinyl Cα | -0.2 | Indicates a site susceptible to electrophilic radical attack. |

| Mulliken Charge on Vinyl Cβ | -0.1 | Indicates another potential site for radical addition. |

Note: The values in this table are hypothetical and for illustrative purposes, based on general principles of quantum chemistry and data from similar molecules.

Molecular Dynamics Simulations of Polymer Chain Conformations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of polymers, providing insights into their conformation and morphology in various environments. For poly(2-(Dimethylphosphino)ethyl methacrylate), MD simulations can predict how the polymer chains fold and arrange themselves in solution or in the bulk state.

Parameters such as the radius of gyration (Rg) and the end-to-end distance are commonly calculated from MD simulations to characterize the size and shape of polymer chains. These simulations can also reveal the influence of factors like solvent, temperature, and the presence of other molecules on the polymer's conformation. nih.gov

While specific MD simulation studies on poly(2-(Dimethylphosphino)ethyl methacrylate) are scarce, research on similar polymethacrylates, such as poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), has shown that the nature of the side chain significantly impacts the polymer's solution behavior. wur.nl The bulky and potentially interactive dimethylphosphino group in poly(2-(Dimethylphosphino)ethyl methacrylate) is expected to influence chain stiffness and interactions, leading to unique conformational properties.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for a Single Chain of Poly(2-(Dimethylphosphino)ethyl Methacrylate) (DP=100) in Different Solvents

| Solvent | Radius of Gyration (Rg) (nm) | End-to-End Distance (nm) | Inferred Chain Conformation |

| Chloroform (Good Solvent) | 3.5 | 7.2 | Extended coil |

| Water (Poor Solvent) | 2.1 | 4.5 | Globular/collapsed |

| Methanol (Theta Solvent) | 2.8 | 6.0 | Ideal coil |

Note: The values in this table are hypothetical and for illustrative purposes, intended to demonstrate the expected trends in polymer chain conformation in different solvent environments.

Reaction Pathway Modeling for Polymerization Processes

Computational modeling can be employed to investigate the intricate details of polymerization reactions, including the elucidation of reaction mechanisms and the calculation of kinetic parameters. For the polymerization of 2-(Dimethylphosphino)ethyl methacrylate, reaction pathway modeling can help in understanding the initiation, propagation, and termination steps of the process.

Studies on the radical polymerization of other functional methacrylates have demonstrated the utility of these models in understanding how factors like monomer structure and solvent affect the polymerization kinetics. engconfintl.orgresearchgate.net For 2-(Dimethylphosphino)ethyl methacrylate, a key aspect to model would be the potential for the phosphine (B1218219) group to participate in side reactions or influence the reactivity of the propagating radical.

Table 3: Hypothetical Activation Energies for Elementary Steps in the Radical Polymerization of 2-(Dimethylphosphino)ethyl Methacrylate

| Reaction Step | Hypothetical Activation Energy (kJ/mol) | Significance |

| Initiation (Thermal) | 120 | Energy required to generate initial radicals. |

| Propagation | 25 | Energy barrier for the addition of a monomer to the growing polymer chain. |

| Chain Transfer to Monomer | 45 | Influences the molecular weight of the polymer. |

| Termination (Combination) | 10 | Energy barrier for the combination of two polymer radicals. |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for methacrylate polymerization.

Prediction of Ligand-Metal Interactions in Catalysis

The dimethylphosphino group in 2-(Dimethylphosphino)ethyl methacrylate imparts the ability to act as a ligand for metal ions. This property is of significant interest in the field of catalysis, where polymers containing phosphine ligands are used to support and modify the behavior of metal catalysts. wikipedia.org

Computational methods, particularly DFT, are extensively used to predict the nature and strength of ligand-metal interactions. escholarship.org These calculations can determine the binding energy of the phosphine group to various metal centers, predict the geometry of the resulting metal complex, and analyze the electronic effects of the ligand on the metal. This information is invaluable for the rational design of new polymer-supported catalysts. mdpi.com

While specific computational studies on the ligand-metal interactions of 2-(Dimethylphosphino)ethyl methacrylate are not widely reported, the vast body of research on metal-phosphine complexes provides a strong foundation for such investigations. researchgate.net The electronic and steric properties of the dimethylphosphino group can be computationally tuned by modifying the polymer backbone, offering a strategy for creating catalysts with desired activities and selectivities.

Table 4: Hypothetical DFT-Calculated Binding Energies of the Dimethylphosphino Group of 2-(Dimethylphosphino)ethyl Methacrylate to Various Metal Centers

| Metal Ion | Hypothetical Binding Energy (kcal/mol) | Potential Catalytic Application |

| Pd(II) | -25 | Cross-coupling reactions |

| Rh(I) | -30 | Hydrogenation, hydroformylation |

| Au(I) | -20 | Gold-catalyzed organic reactions |

| Ni(II) | -22 | Polymerization, cross-coupling |

Note: The values in this table are hypothetical and for illustrative purposes, reflecting the expected trend of phosphine-metal bond strengths.

Structure-Property Relationship Modeling for Polymer Applications

Understanding the relationship between the molecular structure of a polymer and its macroscopic properties is crucial for designing materials with specific applications in mind. Computational modeling plays a vital role in establishing these structure-property relationships. For poly(2-(Dimethylphosphino)ethyl methacrylate), such models can predict properties like its glass transition temperature, mechanical strength, and thermal stability based on its chemical structure and morphology.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate molecular descriptors with experimental properties. researchgate.netrsc.org These descriptors can be derived from computational chemistry calculations and can include electronic, steric, and topological parameters. By developing robust QSPR/QSAR models, it is possible to screen virtual libraries of polymers and identify candidates with desired properties before embarking on extensive experimental synthesis and testing. nih.govnist.gov

While specific QSPR models for poly(2-(Dimethylphosphino)ethyl methacrylate) have not been reported, the general approach has been successfully applied to a wide range of polymethacrylates. mdpi.com The unique presence of the phosphorus atom in the side chain would be a key descriptor in any such model, and its influence on properties like flame retardancy or metal coordination could be systematically investigated.

Table 5: Hypothetical Correlation of Molecular Descriptors with Polymer Properties for Poly(2-(Dimethylphosphino)ethyl Methacrylate)

| Polymer Property | Key Molecular Descriptors | Type of Correlation |

| Glass Transition Temperature (Tg) | Side chain volume, intermolecular interaction energy | Positive |

| Tensile Strength | Chain entanglement density, cohesive energy density | Positive |

| Flame Retardancy | Phosphorus content, char yield | Positive |

| Metal Ion Binding Capacity | Density of phosphine groups, solvent accessibility | Positive |

Note: This table presents a hypothetical qualitative correlation between molecular descriptors and polymer properties to illustrate the principles of structure-property relationship modeling.

Future Directions and Emerging Research Avenues

Integration with Biomacromolecules for Hybrid Systems

The creation of hybrid systems by integrating synthetic polymers with biological macromolecules is a rapidly advancing field, aimed at combining the robust physical properties of polymers with the specific biological functions of biomolecules. The pendant dimethylphosphino groups in polymers derived from 2-(Dimethylphosphino)ethyl methacrylate (B99206) offer a unique handle for bioconjugation.

A primary avenue of exploration is the use of the Staudinger ligation . This highly chemoselective reaction occurs between a phosphine (B1218219) and an azide (B81097) to form a stable amide bond, and it is orthogonal to most functional groups found in biological systems. nih.govthermofisher.comsigmaaldrich.com This makes it an ideal method for conjugating polymers of 2-(Dimethylphosphino)ethyl methacrylate to azide-modified biomolecules such as proteins, peptides, DNA, and glycans under mild, aqueous conditions. nih.govresearchgate.net The resulting polymer-biomacromolecule hybrids could find applications in:

Targeted Drug Delivery: By attaching a targeting ligand (e.g., an antibody or peptide) to the polymer backbone, drug-loaded nanoparticles formed from these polymers could be directed to specific cells or tissues.

Advanced Diagnostics: Conjugation with fluorescent dyes or contrast agents could lead to the development of highly sensitive biocompatible probes for magnetic resonance imaging (MRI) or other imaging modalities. nih.gov

Tissue Engineering: The creation of bioactive scaffolds by immobilizing growth factors or cell-adhesion peptides onto the polymer matrix could enhance tissue regeneration. nih.govnih.gov

Future research will likely focus on optimizing the Staudinger ligation conditions for these specific polymer systems and evaluating the biological activity and stability of the resulting hybrid materials.

Table 1: Potential Bioconjugation Strategies

| Reaction Type | Reactants on Polymer | Reactants on Biomacromolecule | Resulting Linkage | Key Advantages |

| Staudinger Ligation | Pendant Phosphine | Azide | Amide Bond | Bio-orthogonal, high chemoselectivity, mild conditions. nih.govsigmaaldrich.com |

| Michael Addition | Pendant Phosphine (as catalyst) | Thiol (on cysteine residues) | Thioether Bond | Can be performed under physiological conditions. |

| Metal Coordination | Pendant Phosphine | Histidine tags, metal-binding sites | Coordination Complex | Reversible, allows for controlled assembly/disassembly. |

Development of Sustainable Synthesis and Polymerization Routes

As with all chemical manufacturing, there is a strong impetus to develop greener and more sustainable methods for the synthesis and polymerization of functional monomers.

For the monomer synthesis, research is shifting away from traditional methods that may use hazardous reagents or generate significant waste. nih.gov Future routes could explore:

Catalytic Approaches: Developing catalytic methods for C-P bond formation that are more atom-economical than stoichiometric reactions. liv.ac.uk

Bio-based Feedstocks: Investigating the potential to derive starting materials from renewable resources.

Green Solvents: Utilizing safer, bio-based, or supercritical fluid solvents to minimize environmental impact. uk-cpi.com

In the realm of polymerization, Controlled Radical Polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are at the forefront. rsc.orgresearchgate.netnih.gov RAFT offers precise control over molecular weight, architecture, and dispersity, which is crucial for high-performance applications. rsc.org Moreover, RAFT polymerization can often be conducted under milder conditions and in a wider range of solvents, including aqueous media, aligning with the principles of green chemistry. benthamdirect.comresearchgate.net Future work will involve optimizing RAFT protocols for 2-(Dimethylphosphino)ethyl methacrylate to create well-defined homopolymers, block copolymers, and other complex architectures with high efficiency and minimal environmental impact. researchgate.netrsc.org

Novel Catalytic Applications Beyond Transition Metals

The nucleophilic character of the tertiary phosphine group is a key feature that can be exploited for organocatalysis. nih.govbeilstein-journals.org Polymers of 2-(Dimethylphosphino)ethyl methacrylate can be envisioned as macromolecular, recyclable organocatalysts. Unlike their small-molecule counterparts, these polymer-supported catalysts can be easily separated from the reaction mixture by precipitation or filtration, simplifying product purification and allowing for catalyst reuse. magtech.com.cnrsc.org

Emerging research is focused on using these phosphine-functionalized polymers to catalyze a variety of organic transformations without the need for transition metals, including:

Morita-Baylis-Hillman (MBH) reactions nih.gov

Michael additions nih.gov

Annulations and cycloadditions beilstein-journals.org

Isomerization reactions rsc.org

The polymeric backbone can influence the catalyst's activity and selectivity. Therefore, future studies will likely investigate the effect of polymer architecture (e.g., linear vs. cross-linked, block vs. random copolymer) on catalytic performance. magtech.com.cnsci-hub.se The development of chiral versions of the monomer could also pave the way for asymmetric organocatalysis, a highly valuable tool in modern synthetic chemistry. beilstein-journals.org

Advanced Characterization Techniques for Complex Architectures

As synthetic methods evolve to create more complex polymer architectures, the need for advanced characterization techniques becomes paramount. While standard techniques provide basic information, a deeper understanding requires a multi-faceted analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of characterization. Beyond standard ¹H and ¹³C NMR for structural elucidation, ³¹P NMR spectroscopy is indispensable. nih.govresearchgate.net It provides direct insight into the chemical environment of the phosphorus atom, allowing researchers to monitor its oxidation state, coordination, and participation in reactions. mdpi.com Quantitative ³¹P NMR can determine the precise phosphorus content, while solid-state ³¹P NMR can probe the structure of cross-linked or insoluble polymer networks. mdpi.comacs.org Advanced 2D NMR techniques will be crucial for elucidating the complex structures of copolymers and bioconjugates. measurlabs.com